molecular formula C16H11F3N4O B11997047 N'-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide

Katalognummer: B11997047
Molekulargewicht: 332.28 g/mol
InChI-Schlüssel: SPRHSYINNXTBMX-GZIVZEMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a benzylidene moiety, which is further connected to a benzimidazole ring through a carbohydrazide linkage. The presence of the trifluoromethyl group imparts significant chemical stability and biological activity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with 1H-benzimidazole-6-carbohydrazide. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. For instance, the reaction can be catalyzed by acids or bases and conducted at temperatures ranging from 60°C to 100°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or ultrasound irradiation. These techniques can significantly reduce reaction times and improve yields. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor. Additionally, the benzimidazole ring can interact with various biological pathways, contributing to its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to the presence of the benzimidazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C16H11F3N4O

Molekulargewicht

332.28 g/mol

IUPAC-Name

N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H11F3N4O/c17-16(18,19)12-4-2-1-3-11(12)8-22-23-15(24)10-5-6-13-14(7-10)21-9-20-13/h1-9H,(H,20,21)(H,23,24)/b22-8+

InChI-Schlüssel

SPRHSYINNXTBMX-GZIVZEMBSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)C(F)(F)F

Kanonische SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.